3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is an organic compound characterized by a cyclohexenone core substituted with a 4-bromophenylamino group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 5,5-dimethylcyclohex-2-en-1-one.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 4-bromoaniline is added to the solution of 5,5-dimethylcyclohex-2-en-1-one under stirring. The mixture is then heated to a temperature range of 80-120°C for several hours to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone moiety, leading to the formation of diketones.
Reduction: Reduction reactions can convert the cyclohexenone to cyclohexanol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking endogenous ligands. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- 3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- 3-[(4-Methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Uniqueness
Compared to its analogs, 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets.
Properties
CAS No. |
106518-84-7 |
---|---|
Molecular Formula |
C14H16BrNO |
Molecular Weight |
294.19 g/mol |
IUPAC Name |
3-(4-bromoanilino)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16BrNO/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-10(15)4-6-11/h3-7,16H,8-9H2,1-2H3 |
InChI Key |
XIOHTTFVDXJURY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.